1,2,3,4-Tetrahydroisoquinoline-4-amine molecular weight and formula
1,2,3,4-Tetrahydroisoquinoline-4-amine molecular weight and formula
Executive Summary
1,2,3,4-Tetrahydroisoquinoline-4-amine (4-Amino-THIQ) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common 1-substituted counterparts (ubiquitous in benzylisoquinoline alkaloids), the 4-amino derivative offers a unique vector for exploring chemical space. It serves as a conformationally constrained analogue of phenylalanine and a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems.
This guide provides a rigorous technical analysis of the 4-Amino-THIQ scaffold, defining its physicochemical identity, detailing a validated synthetic protocol for its isolation, and mapping its utility in high-affinity ligand design.
Part 1: Physicochemical Identity & Data Sheet
The following data characterizes the free base form of the molecule. In practical applications, it is frequently handled as a dihydrochloride salt to ensure stability against oxidation.
| Property | Data | Notes |
| IUPAC Name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |
| Molecular Formula | ||
| Molecular Weight | 148.21 g/mol | Monoisotopic mass: 148.1000 |
| CAS Registry | 53885-35-1 | Free base form |
| CAS Registry | 112964-96-2 | Dihydrochloride salt |
| Chirality | C4 is a stereogenic center | Exists as (R) and (S) enantiomers |
| Predicted pKa (1) | ~9.5 (Ring Amine) | Secondary amine (basic) |
| Predicted pKa (2) | ~8.8 (Exocyclic Amine) | Benzylic primary amine (slightly less basic) |
| LogP | ~0.6 | Moderate hydrophilicity; good BBB permeability potential |
| H-Bond Donors | 3 | -NH (ring), -NH2 (exocyclic) |
| H-Bond Acceptors | 2 | Nitrogen lone pairs |
Part 2: Structural Analysis & Stereochemistry
The 4-Amino-THIQ core is not planar.[1] The saturated heterocyclic ring adopts a half-chair or distorted envelope conformation to minimize steric strain between the C3 and C4 protons.
-
Stereogenic Center (C4): The amine group at position 4 creates a chiral center.
-
Implication: Enantiomers often exhibit distinct biological profiles. For example, in norepinephrine reuptake inhibition, the (S)-enantiomer often displays superior binding affinity compared to the (R)-isomer due to specific spatial requirements of the transporter binding pocket.
-
-
Benzylic Reactivity: The C4 position is benzylic. While electronically stabilized, it is susceptible to oxidative degradation if the free amine is left exposed to air for prolonged periods, leading to the formation of isoquinolin-4-amines (fully aromatic) or 4-hydroxy derivatives.
Part 3: Validated Synthetic Protocol
While direct nitration/reduction of tetrahydroisoquinoline is non-selective, the most robust route to high-purity 4-Amino-THIQ is the Reductive Amination of N-Protected-4-Isoquinolinone . This method prevents polymerization and allows for stereochemical control if chiral catalysts are employed.
Workflow Visualization
Caption: Stepwise synthesis via reductive amination of the ketone precursor.
Detailed Experimental Protocol
Objective: Synthesis of 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride.
Reagents:
-
tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (Starting Material)
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
)[2] -
Methanol (anhydrous)
-
4M HCl in Dioxane
Step 1: Imine Formation & Reduction (Reductive Amination) [2][3]
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of tert-butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate in anhydrous methanol (0.2 M concentration).
-
Amine Source: Add 10.0 eq of ammonium acetate. Stir at room temperature for 30 minutes to facilitate imine formation. Note: The excess ammonium acetate drives the equilibrium toward the imine.
-
Reduction: Cool the solution to 0°C. Carefully add 1.5 eq of sodium cyanoborohydride (
) portion-wise.-
Causality:
is preferred over because it is less aggressive and selectively reduces the imine bond at pH 6-7 without reducing the ketone starting material as rapidly.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (eluent: 5% MeOH in DCM).
-
Workup: Quench with saturated aqueous
. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
Step 2: Deprotection
-
Dissolve the N-Boc-protected intermediate in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours. A white precipitate should form.
-
Isolation: Filter the solid, wash with diethyl ether, and dry under high vacuum to yield 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride .
Part 4: Medicinal Chemistry Applications
The 4-amino-THIQ scaffold functions as a versatile template in drug discovery. Its rigidity reduces the entropic penalty of binding compared to flexible linear amines.
Pharmacophore Mapping
Caption: Pharmacophore features of the 4-Amino-THIQ scaffold.
Key Therapeutic Areas:
-
Peptidomimetics: The scaffold acts as a constrained phenylalanine mimic. Incorporating it into peptide backbones can lock the peptide into a
-turn conformation, increasing stability against proteases. -
GPCR Ligands:
-
Dopamine D4 Receptors: 4-substituted THIQs have shown selectivity for D4 receptors, relevant in treating schizophrenia and cognitive deficits [1].
-
Opioid Receptors: The scaffold is structurally related to the morphinan core. Derivatization at N2 and C4 allows for tuning selectivity between
and opioid receptors.
-
-
Enzyme Inhibition: Used in the design of inhibitors for Phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.
Part 5: Analytical Validation
To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified:
-
-NMR (DMSO-
, Dihydrochloride salt):- 4.3 - 4.5 ppm (1H, m): The benzylic proton at C4. This is the diagnostic signal. It will appear as a multiplet due to coupling with the C3 protons.
- 4.2 ppm (2H, s): The C1 protons (benzylic, adjacent to N2).
- 3.3 - 3.5 ppm (2H, m): The C3 protons.
- 7.1 - 7.4 ppm (4H, m): Aromatic protons.
-
Mass Spectrometry (ESI+):
-
Expect a dominant peak at m/z 149.1 [M+H]+ .
-
Fragmentation often shows loss of
(m/z ~132).
-
References
-
PubChem. (2025).[4] 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. [Link]
-
Kihara, Y., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[5][6] RSC Advances.[1] [Link]
-
Common Organic Chemistry. (2024). Reductive Amination Protocols.[2][3][7][Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
